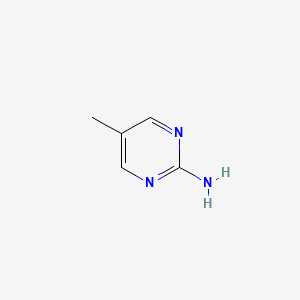

5-Methylpyrimidin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-2-7-5(6)8-3-4/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZNCOBCMWBPPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514677 | |

| Record name | 5-Methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50840-23-8 | |

| Record name | 5-Methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylpyrimidin-2-amine: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Physical Properties

5-Methylpyrimidin-2-amine, registered under CAS Number 50840-23-8, is a pyrimidine derivative characterized by a methyl group at the 5-position and an amino group at the 2-position of the pyrimidine ring.[1][2] This substitution pattern imparts specific electronic and steric properties that influence its reactivity and biological activity.

Structural and Molecular Data

The fundamental structural and molecular details of this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 50840-23-8 | [1] |

| Molecular Formula | C₅H₇N₃ | [2] |

| Molecular Weight | 109.13 g/mol | [2] |

| SMILES | Cc1cnc(N)nc1 | [2] |

| InChI Key | MHZNCOBCMWBPPM-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physical state of this compound is a solid, typically appearing as an off-white to light yellow powder.[3] Key physical constants are critical for its handling, purification, and use in synthetic protocols.

| Property | Value | Source |

| Melting Point | 192-193 °C | [4] |

| Boiling Point | 194.6 °C | [4] |

| Appearance | Off-white to light yellow powder | [3] |

Spectroscopic and Structural Characterization

A thorough understanding of the spectroscopic signature of this compound is essential for its identification and quality control. While experimental spectra for this specific compound are not widely published, data from the closely related isomer, 2-amino-5-methylpyridine, along with general principles of NMR and IR spectroscopy, can provide valuable insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the amino protons, and the aromatic protons on the pyrimidine ring. The methyl group protons would appear as a singlet, typically in the upfield region. The aromatic protons will be observed in the downfield region, with their chemical shifts and coupling patterns determined by their positions on the electron-deficient pyrimidine ring. The amino group protons may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the ring carbons will be influenced by the nitrogen atoms and the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the stretching and bending vibrations of its functional groups. Key expected absorptions include:

-

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.

-

C-H stretching: Aromatic and aliphatic C-H stretching vibrations will be observed.

-

C=N and C=C stretching: Vibrations associated with the pyrimidine ring will appear in the fingerprint region.

-

N-H bending: A characteristic absorption for the amino group will be present.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (109.13). The fragmentation pattern will be influenced by the stability of the pyrimidine ring and the loss of the methyl and amino groups.

Synthesis of this compound

The synthesis of 2-aminopyrimidines is a well-established area of organic chemistry. A common and effective method involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine.[5]

General Synthetic Approach: Condensation with Guanidine

A plausible and widely used synthetic route to this compound involves the reaction of a suitable three-carbon precursor bearing a methyl group at the central carbon with guanidine.

Diagram: General Synthesis of 2-Aminopyrimidines

Caption: General workflow for the synthesis of 2-aminopyrimidines.

Exemplary Synthetic Protocol

Step 1: Reaction Setup

-

In a reaction vessel suitable for microwave synthesis or conventional heating, combine the appropriate β-ketoester or β-aldehydoester precursor with guanidine hydrochloride.

-

Add a base, such as potassium carbonate (K₂CO₃), to neutralize the hydrochloride and facilitate the condensation reaction.

-

A solvent may be used, although some microwave-assisted syntheses can be performed under solvent-free conditions.

Step 2: Reaction

-

If using microwave irradiation, heat the mixture to the appropriate temperature and for the specified time to drive the reaction to completion.

-

If using conventional heating, reflux the reaction mixture in a suitable solvent.

-

Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure this compound.

Step 4: Characterization

-

Confirm the identity and purity of the final product using NMR, IR, and mass spectrometry, comparing the obtained data with the expected values.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[6] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an excellent core for designing molecules that can bind to biological targets with high affinity and selectivity.

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The amino group provides a key handle for further chemical modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

While specific drugs containing the this compound moiety are not prominently featured in the immediate search results, the broader class of aminopyrimidines is integral to the development of various therapeutic agents, including:

-

Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors used in cancer therapy. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.

-

Antiviral Agents: Pyrimidine derivatives have been extensively investigated for their antiviral activities.[7]

-

Anti-inflammatory Agents: The pyrimidine scaffold is a well-established pharmacophore in the development of anti-inflammatory drugs.[7]

The versatility of this compound as a synthetic intermediate makes it a compound of high interest for chemists working on the discovery and development of new drugs targeting a wide range of diseases.

Safety and Handling

This compound is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral).[2] The GHS pictogram associated with this hazard is the exclamation mark (GHS07), and the signal word is "Warning".[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and materials science. Its well-defined chemical and physical properties, coupled with its synthetic accessibility, make it an attractive starting material for the synthesis of a diverse range of functional molecules. Further exploration of its applications is likely to yield novel compounds with important biological activities.

References

-

abcr Gute Chemie. (n.d.). AB305597 | CAS 50840-23-8. Retrieved January 6, 2026, from [Link]

-

LookChem. (n.d.). 50840-23-8. Retrieved January 6, 2026, from [Link]

-

AVD Pharmaceuticals Pvt Ltd. (n.d.). N-(5-Amino-2-Methylphenl)-4-(3 Pyridyl)-2 Pyrimidine-Amine. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). 2-Pyridinamine, 5-methyl-. Retrieved January 6, 2026, from [Link]

-

ChemBK. (n.d.). 5-Methyl-pyrimidin-2-ylamine. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved January 6, 2026, from [Link]

-

MDPI. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(11), 17685-17699. [Link]

- Google Patents. (1994). Process for the preparation of 2-amino-5-methyl-pyridine.

-

RSC Publishing. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 4(94), 52145-52151. [Link]

-

ACS Publications. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 15(6), 1387-1391. [Link]

-

Chemsrc. (n.d.). N-methyl-2-Propanamine. Retrieved January 6, 2026, from [Link]

- Google Patents. (1993). Process for preparation of 2-amino-5-methyl-pyridine.

-

The Versatility of 2-Amino-5-methylpyridine: Applications in Pharma, Agchem, and Beyond. (2025, December 12). Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). Befiradol. Retrieved January 6, 2026, from [Link]

-

PMC. (2021). Recent Advances in Pyrimidine-Based Drugs. Retrieved January 6, 2026, from [Link]

-

MDPI. (2022). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Pharmaceuticals, 15(5), 594. [Link]

Sources

- 1. 50840-23-8 | this compound | Amines | Ambeed.com [ambeed.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 50840-23-8, CasNo. Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 4. chembk.com [chembk.com]

- 5. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

IUPAC name and synonyms for 5-Methylpyrimidin-2-amine

An In-Depth Technical Guide to 5-Methylpyrimidin-2-amine: A Key Heterocyclic Building Block in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. We will delve into its fundamental chemical identity, synthesis, and physicochemical properties. The core of this guide focuses on the strategic importance of the 2-aminopyrimidine scaffold as a "privileged" pharmacophore, particularly in the design of protein kinase inhibitors. By examining its role in established therapeutics like Imatinib, we will illuminate the mechanistic principles that make this structural motif a cornerstone of modern targeted therapy. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the application of this versatile chemical building block.

Nomenclature and Chemical Identity

Precise identification is the foundation of all chemical research. This compound is a distinct molecule whose properties and reactivity are defined by its specific arrangement of atoms.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . While it does not have a wide range of common synonyms, it is crucial to distinguish it from its structural isomer, 2-methylpyrimidin-5-amine[1].

Chemical Identifiers

For unambiguous identification in databases, procurement, and regulatory documentation, the following identifiers are critical.

| Identifier | Value | Source |

| CAS Number | 50840-23-8 | [2] |

| Molecular Formula | C₅H₇N₃ | |

| Molecular Weight | 109.13 g/mol | |

| InChI Key | MHZNCOBCMWBPPM-UHFFFAOYSA-N | |

| Canonical SMILES | Cc1cnc(N)nc1 | |

| PubChem Substance ID | 329785532 |

Synthesis and Mechanistic Principles

The synthesis of substituted pyrimidines is a well-established area of heterocyclic chemistry. The most common and robust approach involves the condensation of a 1,3-dielectrophile with a source of the N-C-N amidine fragment.

Retrosynthetic Strategy

From a retrosynthetic perspective, the 2-aminopyrimidine core is typically disconnected across the N1-C6 and N3-C4 bonds. This reveals a guanidine synthon and a three-carbon synthon, which can be derived from a β-dicarbonyl compound or its equivalent. For this compound, a suitable starting material would be a derivative of 2-methylmalondialdehyde or a related, more stable precursor.

General Synthesis Workflow

The forward synthesis involves a base-catalyzed condensation reaction. The choice of base is critical; it must be strong enough to deprotonate the guanidine to facilitate nucleophilic attack, but not so strong as to cause unwanted side reactions with the electrophilic partner. Sodium ethoxide or sodium methoxide in the corresponding alcohol solvent are standard choices, as the alkoxide can be conveniently generated in situ from sodium metal, ensuring anhydrous conditions which are favorable for the condensation.

Sources

The Ascendant Role of 5-Methylpyrimidin-2-amine Scaffolds in Modern Drug Discovery: A Technical Guide to Unlocking Their Therapeutic Potential

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a plethora of clinically significant therapeutics.[1] Within this privileged heterocyclic family, derivatives of 5-Methylpyrimidin-2-amine are emerging as a particularly fruitful area of investigation, demonstrating a remarkable breadth of biological activity. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising compounds. We will delve into their potent and selective inhibition of Janus Kinase 2 (JAK2), a critical target in myeloproliferative neoplasms, and explore their broader anticancer and antimicrobial applications. This document is designed to serve as a practical resource for researchers, offering not only a comprehensive overview of the field but also detailed experimental protocols and mechanistic insights to facilitate the advancement of novel therapeutics based on the this compound core.

Introduction: The Pyrimidine Scaffold and the Significance of the 5-Methyl-2-amino Moiety

Heterocyclic compounds are fundamental to the development of new pharmaceuticals, with pyrimidine derivatives holding a place of particular prominence.[2] Their synthetic versatility and ability to engage in diverse biological interactions have led to their incorporation into a wide array of approved drugs, including anticancer agents like Imatinib and antibacterial compounds such as Trimethoprim.[1][3] The 2-aminopyrimidine moiety is a key pharmacophore, capable of forming crucial hydrogen bond interactions with protein targets.[4]

The addition of a methyl group at the 5-position of the pyrimidine ring, creating the this compound core, introduces a subtle yet significant structural modification. This seemingly minor alteration can profoundly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can enhance its binding affinity and selectivity for specific biological targets. Recent research has illuminated the potential of this scaffold in targeting key enzymes involved in oncogenesis and microbial pathogenesis, making it a compelling starting point for novel drug discovery programs.

Kinase Inhibition: A Primary Mechanism of Action

A significant body of research on this compound derivatives has focused on their activity as protein kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5]

Potent and Selective Inhibition of Janus Kinase 2 (JAK2)

One of the most promising applications of this compound derivatives is in the selective inhibition of Janus Kinase 2 (JAK2).[4] The JAK/STAT signaling pathway is a critical regulator of hematopoiesis and immune responses. Mutations in JAK2, such as the V617F mutation, lead to its constitutive activation, driving the development of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and myelofibrosis.[4][6]

A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been developed as highly potent and selective JAK2 inhibitors.[4] One standout compound, designated as A8 , demonstrated an IC50 value of 5 nM for JAK2 kinase and exhibited significant selectivity over other JAK family members (38.6-fold for JAK1, 54.6-fold for JAK3, and 41.2-fold for TYK2).[4] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

Mechanism of Action: Targeting the JAK/STAT Pathway

Compound A8 and its analogs function by inhibiting the autophosphorylation of JAK2, which in turn blocks the activation of its downstream signaling components, including STAT3 and STAT5.[4] This disruption of the JAK/STAT pathway in cancer cells leads to cell cycle arrest and the induction of apoptosis.[4]

Caption: The JAK/STAT signaling pathway and the inhibitory action of a this compound derivative (Compound A8).

Quantitative Data: In Vitro Kinase Inhibitory Activity

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |

| A8 | 193 | 5 | 273 | 206 |

| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |

| Data sourced from: ACS Medicinal Chemistry Letters.[4] |

Anticancer Activity Beyond Kinase Inhibition

The therapeutic potential of this compound derivatives extends beyond their role as kinase inhibitors. Several studies have highlighted their broader cytotoxic effects against various cancer cell lines.

Induction of Apoptosis and Cell Cycle Arrest

In addition to targeted kinase inhibition, these compounds can induce apoptosis and disrupt the cell cycle in malignant cells. For instance, some novel 2,4-diaminopyrimidine derivatives have been shown to cause a significant decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[7] Furthermore, these compounds can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from proliferating.[7]

Antimicrobial Properties of 2-Aminopyrimidine Scaffolds

The 2-aminopyrimidine core is also a well-established pharmacophore in the development of antimicrobial agents.[1] While research specifically on 5-methylated derivatives is ongoing, the broader class of 2-aminopyrimidines has demonstrated significant activity against a range of bacterial and fungal pathogens.

Derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine have been synthesized and evaluated for their in vitro antimicrobial activity against clinically isolated strains, showing moderate to good efficacy.[8] The mechanism of action for many antimicrobial pyrimidines involves the inhibition of essential metabolic pathways, such as folate biosynthesis, or the disruption of cell wall integrity.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound | Bacillus subtilis (µg/mL) | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Fusarium oxysporum (µg/mL) |

| 4f | 10 | 12 | 15 | 18 |

| 4g | 8 | 10 | 12 | 15 |

| 4h | 12 | 15 | 18 | 20 |

| Ciprofloxacin | 6 | 8 | 8 | - |

| Fluconazole | - | - | - | 10 |

| Data represents a selection of compounds from the study and is sourced from: Bulgarian Chemical Communications.[8] |

Experimental Protocols: A Guide for the Researcher

To facilitate further research in this promising area, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro JAK2 Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against the JAK2 enzyme.

Caption: Experimental workflow for an in vitro JAK2 kinase inhibition assay.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in an appropriate assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant and non-inhibitory (typically ≤1%).[9]

-

Assay Plate Setup: Add the diluted test compound or vehicle control to the wells of a suitable assay plate (e.g., a 384-well white plate).[9]

-

Enzyme and Substrate Addition: Add a solution containing the purified JAK2 enzyme and a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1) to each well.[10]

-

Pre-incubation: Incubate the plate at room temperature for approximately 10 minutes to allow the compound to bind to the enzyme.[9]

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near its Km value for JAK2.[9]

-

Reaction Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[9]

-

Detection: Stop the reaction and detect the amount of ADP produced using a commercially available kinase detection reagent (e.g., ADP-Glo™ Kinase Assay).[9]

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[9]

MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[11]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).[11]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: For adherent cells, carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the purple formazan crystals.[11] For suspension cells, the solubilizing agent can be added directly.[11]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[2]

Procedure:

-

Compound Dilution: Prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[1]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland standard.[1]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension.[2]

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[1]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified time (e.g., 16-20 hours).[2]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The demonstrated potency and selectivity of its derivatives against clinically relevant targets, such as JAK2, underscore its potential in oncology. Furthermore, the broader anticancer and antimicrobial activities of the 2-aminopyrimidine class suggest that further exploration of 5-methylated analogs is warranted.

Future research should focus on expanding the structure-activity relationship (SAR) studies around this core to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of diverse libraries of this compound derivatives and their screening against a wide range of biological targets could uncover novel therapeutic applications. The detailed protocols provided in this guide are intended to empower researchers to rigorously evaluate these compounds and accelerate their translation from the laboratory to the clinic.

References

-

ACS Medicinal Chemistry Letters. (n.d.). This compound Derivatives as Potent and Selective JAK2 Inhibitors. [Link][4][6]

-

Journal of Student Research. (2024). An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. [Link][1]

-

RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

-

MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link][3][12]

-

Bulgarian Chemical Communications. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. [Link][8]

-

PubMed. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. [Link]

-

ACS Publications. (2012). Discovery of (Thienopyrimidin-2-yl)aminopyrimidines as Potent, Selective, and Orally Available Pan-PI3-Kinase and Dual Pan-PI3-Kinase/mTOR Inhibitors for the Treatment of Cancer. [Link]

-

PubMed. (2025). Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury. [Link]

-

PubMed. (2009). Synthesis and biological evaluation of some novel polysubstituted pyrimidine derivatives as potential antimicrobial and anticancer agents. [Link][13]

-

BPS Bioscience. (n.d.). JAK2 (Janus Kinase 2) Assay Kit. [Link][10]

-

ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. [Link][14]

-

RSC Publishing. (2022). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. [Link][7]

-

PMC. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. [Link]

-

PMC. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. [Link][5]

-

PMC. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link][15]

-

MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link][16]

-

MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. [Link][17]

-

ResearchGate. (n.d.). Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. [Link]

-

PubMed. (2000). Synthesis and antitumor activities of 5-methyl-1- and 2-[[2-dimethylaminoethyl]amino]-aza-thiopyranoindazoles. [Link]

-

PubMed. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. [Link]

-

PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

Sources

- 1. Broth Microdilution | MI [microbiology.mlsascp.com]

- 2. Broth microdilution - Wikipedia [en.wikipedia.org]

- 3. atcc.org [atcc.org]

- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 5. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of some novel polysubstituted pyrimidine derivatives as potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 17. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

The Pyrimidine Core as a Privileged Scaffold: Therapeutic Applications of 5-Methylpyrimidin-2-amine Derivatives

An In-Depth Technical Guide

Introduction: The Strategic Value of the 2-Aminopyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The pyrimidine ring, an essential building block of DNA and RNA, is a quintessential example of such a scaffold.[1] Its unique electronic properties, capacity for hydrogen bonding, and synthetic versatility have made it a cornerstone of drug discovery efforts across a wide spectrum of diseases.[2]

This guide focuses on the therapeutic potential unlocked by leveraging 5-Methylpyrimidin-2-amine as a foundational core. While the compound itself is primarily a synthetic intermediate, its 2-aminopyrimidine nucleus serves as a critical pharmacophore. The strategic placement of the amino group at the 2-position and the methyl group at the 5-position provides a synthetically tractable platform for generating vast libraries of derivatives. These derivatives have shown significant promise in modulating key pathological signaling pathways, particularly in oncology and infectious diseases.

This document will provide researchers and drug development professionals with an in-depth exploration of these applications, moving beyond a simple recitation of facts to explain the causal reasoning behind experimental design and the molecular logic that drives therapeutic efficacy. We will delve into specific examples where the this compound core has been elaborated to create potent and selective inhibitors of critical disease-driving proteins.

I. Therapeutic Area: Oncology

The 2-aminopyrimidine scaffold is a prolific source of kinase inhibitors, a class of drugs that has revolutionized cancer treatment. The scaffold's ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design.

A. Application: Selective JAK2 Inhibition for Myeloproliferative Neoplasms (MPNs)

Scientific Rationale: Myeloproliferative neoplasms (MPNs) are a group of blood cancers characterized by the overproduction of blood cells. A significant breakthrough in understanding MPNs was the discovery of a specific mutation, JAK2V617F, which leads to constitutive activation of the Janus kinase 2 (JAK2) protein.[3] This uncontrolled signaling drives the excessive cell proliferation seen in these diseases. Therefore, selectively inhibiting JAK2 is a primary therapeutic strategy. While several JAK2 inhibitors like Ruxolitinib have been approved, the quest for agents with improved selectivity and potency continues.[3]

Molecular Design & Mechanism of Action: Researchers have successfully utilized the this compound core to develop highly potent and selective JAK2 inhibitors. A key study describes a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives designed to target the JAK2 kinase domain.[3] The design strategy involved linking the pyrimidine core to a substituted phenyl group, allowing for systematic exploration of the structure-activity relationship (SAR).

The 2-amino group of the pyrimidine core is hypothesized to form critical hydrogen bonds with the "hinge" region of the JAK2 ATP-binding pocket, a common anchoring mechanism for kinase inhibitors. The substituents on the phenyl ring can then be modified to occupy adjacent hydrophobic pockets, thereby increasing both potency and selectivity over other kinases in the JAK family (JAK1, JAK3, TYK2).[3] This strategic derivatization led to the discovery of compound A8 , which demonstrated exceptional potency and selectivity for JAK2.[3]

Data Summary: Potency and Selectivity of Lead Compound A8

| Kinase Target | IC50 (nM) | Selectivity vs. JAK2 |

| JAK2 | 5 | - |

| JAK1 | 193 | 38.6-fold |

| JAK3 | 273 | 54.6-fold |

| TYK2 | 206 | 41.2-fold |

| Source: Adapted from data presented in the referenced study.[3] |

Experimental Workflow: Synthesis and Evaluation of JAK2 Inhibitors

The development of these inhibitors follows a logical and self-validating workflow, from chemical synthesis to biological validation.

Caption: Fig 1. Experimental workflow for JAK2 inhibitor development.

Protocol: Synthesis of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine Derivatives

This protocol is based on the synthetic scheme reported for potent JAK2 inhibitors.[3]

-

Step 1: Suzuki Coupling.

-

To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) and the appropriate boronate ester (1.1 eq) in a suitable solvent (e.g., dioxane/water mixture), add a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3).

-

Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting intermediate by column chromatography.

-

-

Step 2: Buchwald-Hartwig Coupling.

-

Combine the intermediate from Step 1 (1.0 eq) with the desired aniline derivative (1.2 eq) in a solvent such as toluene or dioxane.

-

Add a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

-

Heat the mixture under an inert atmosphere at 90-110 °C until the starting material is consumed.

-

Cool the reaction, filter, and concentrate the solvent. Purify the product via column chromatography.

-

-

Step 3: Deprotection and Final Derivatization.

-

If the aniline contains a protecting group (e.g., Boc), remove it under appropriate conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane for a Boc group).

-

Synthesize the final derivatives by reacting the deprotected amine with various acid chlorides or sulfonyl chlorides (amidation/sulfonylation) in the presence of a base like triethylamine or DIPEA.

-

Purify the final compounds by chromatography or recrystallization to yield the target inhibitors.

-

B. Application: PLK4 Inhibition for Anti-Cancer Therapy

Scientific Rationale: Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a critical process for proper cell division.[4] Overexpression of PLK4 is detected in various cancers and is linked to aneuploidy and tumorigenesis. Consequently, PLK4 has emerged as a promising target for anti-cancer drug development. The goal is to induce mitotic catastrophe in cancer cells by inhibiting their ability to form functional centrosomes.

Molecular Design & Mechanism of Action: Using a scaffold hopping strategy, researchers identified a series of potent PLK4 inhibitors based on a 2-aminopyrimidine core.[4] Molecular docking studies revealed that the aminopyrimidine core forms key hydrogen bond interactions with the hinge region of the PLK4 kinase. Further optimization involved introducing hydrophilic fragments to the scaffold, which formed additional hydrogen bonds with residues in a nearby hydrophobic cavity (specifically Glu-96 and Ser-140), significantly enhancing inhibitory activity.[4] This rational design approach led to the development of compound 8h , a highly potent PLK4 inhibitor with excellent in vitro activity and favorable stability properties.[4]

Data Summary: Potency and Stability of Lead PLK4 Inhibitor 8h

| Parameter | Value | Significance |

| PLK4 IC50 | 0.0067 µM (6.7 nM) | High potency against the target kinase. |

| Plasma Stability (t1/2) | > 289.1 min | Indicates good stability in plasma. |

| Liver Microsomal Stability (t1/2) | > 145 min | Suggests favorable metabolic stability. |

| Source: Data extracted from the referenced publication.[4] |

Signaling Pathway: Role of PLK4 in Centriole Duplication

The diagram below illustrates the central role of PLK4 in the cell cycle and how its inhibition disrupts this process, providing a clear rationale for its use as an anti-cancer target.

Caption: Fig 2. PLK4 inhibition disrupts centriole duplication.

II. Therapeutic Area: Antimicrobial & Antiviral Applications

The pyrimidine scaffold is not limited to oncology and has shown significant utility in developing agents against infectious diseases.

Scientific Rationale: The need for new antimicrobial and antiviral agents is critical due to the rise of drug-resistant pathogens. The versatility of the pyrimidine ring allows for the creation of molecules that can interfere with various microbial processes.

Applications and Mechanisms:

-

Antimicrobial Activity: Studies have shown that derivatives of 2-aminopyrimidine can exhibit moderate to good antimicrobial and antifungal activity. For instance, a series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized and tested against various bacterial and fungal strains, with several compounds showing notable activity.[5]

-

Antiviral Activity: The pyrimidine scaffold is a component of many antiviral drugs. More specifically, 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives have demonstrated good antiviral activity against the tobacco mosaic virus (TMV), with one compound outperforming the commercial agent Ningnanmycin.[6] While this is an agricultural application, it underscores the potential of the core structure in developing agents that interfere with viral replication.

The mechanism in these applications is often tied to the inhibition of essential microbial enzymes or interference with the synthesis of key cellular components. The development process typically involves synthesizing a library of derivatives and screening them for activity against a panel of clinically relevant microbes.

Protocol: General In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard protocol for evaluating the efficacy of newly synthesized compounds.

-

Preparation:

-

Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

-

Culture the bacterial or fungal strains to be tested in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the desired cell density (e.g., 5 x 105 CFU/mL).

-

-

Assay Setup:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.

-

Include a positive control well (broth + microbes, no compound) and a negative control well (broth only).

-

Inoculate each well (except the negative control) with the microbial suspension.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the microbe (e.g., 37°C for 18-24 hours for bacteria).

-

-

Data Analysis:

-

Determine the Minimum Inhibitory Concentration (MIC) by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

-

An indicator dye (e.g., resazurin) can be added to aid in the determination of cell viability.

-

Conclusion

This compound is a powerful and versatile starting point in modern drug discovery. While its direct therapeutic application is limited, its role as a privileged core structure is undeniable. By leveraging this scaffold, medicinal chemists have successfully developed highly potent and selective inhibitors against critical disease targets, particularly protein kinases like JAK2 and PLK4 in oncology. The synthetic tractability of the 2-aminopyrimidine core allows for fine-tuning of molecular properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The continued exploration of derivatives built upon the this compound framework promises to yield novel therapeutic agents for a host of challenging diseases.

References

-

Wang, X., et al. (2023). This compound Derivatives as Potent and Selective JAK2 Inhibitors. Molecules, 28(15), 5773. [Link]

-

ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. [Link]

-

Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1323-1335. [Link]

- Google Patents.

-

Pipzine Chemicals. 5-Amino-2-methylpyridine Manufacturer & Supplier in China. [Link]

-

ACS Publications. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. [Link]

-

PubChem. 2-Amino-5-methylpyridine. [Link]

-

Tailor, J. et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]

-

Wikipedia. Bleomycin. [Link]

- Google Patents.

-

Wikipedia. Befiradol. [Link]

-

Slaninova, T., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. International Journal of Molecular Sciences, 23(19), 11956. [Link]

-

Tailor, J. et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 3. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

The Ascendance of 5-Methylpyrimidin-2-amine: A Technical Guide for the Modern Medicinal Chemist

Foreword: The Unassuming Power of a Privileged Scaffold

In the intricate tapestry of medicinal chemistry, certain molecular motifs consistently reappear, earning the designation of "privileged scaffolds." These structures possess the inherent ability to interact with a variety of biological targets, offering a robust foundation for the development of novel therapeutics. The pyrimidine ring is a quintessential example, forming the core of nucleic acids and a plethora of approved drugs.[1] This guide focuses on a particularly valuable, yet elegantly simple, derivative: 5-Methylpyrimidin-2-amine .

While at first glance an unassuming heterocycle, the strategic placement of the 2-amino and 5-methyl groups imbues this molecule with a unique combination of reactivity, structural rigidity, and physicochemical properties. It has emerged as a crucial building block in the synthesis of highly selective and potent inhibitors of various protein kinases, deubiquitinases, and other key enzymes implicated in a range of pathologies, most notably cancer and inflammatory diseases.[2][3]

This technical guide is designed for the practicing researcher, scientist, and drug development professional. It eschews a rigid, templated format in favor of a narrative that mirrors the logic of a discovery campaign. We will first explore the synthesis of this versatile building block, then delve into its strategic deployment in the creation of complex bioactive molecules, supported by detailed protocols and mechanistic insights. Our exploration will be grounded in field-proven methodologies and authoritative references, providing a self-validating framework for your own research endeavors.

I. The Foundation: Synthesis of the this compound Core

The accessibility of a building block is paramount to its widespread adoption. This compound can be reliably synthesized through the classical condensation of a β-dicarbonyl compound, or a synthetic equivalent, with guanidine. A common and efficient precursor is 3-methoxy-2-methylpropenal.

Synthetic Workflow: From Propenal to Privileged Scaffold

The synthesis proceeds via a well-established cyclocondensation reaction. The underlying principle is the reaction of the nucleophilic guanidine with the electrophilic carbonyl carbons of the propenal derivative, followed by dehydration to form the aromatic pyrimidine ring.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established pyrimidine syntheses.[4]

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add guanidine hydrochloride. Stir the mixture at room temperature for 30 minutes to generate free guanidine.

-

Addition of Precursor: To the stirred suspension, add a solution of 3-methoxy-2-methylpropenal in ethanol dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Resuspend the residue in water and adjust the pH to neutral with hydrochloric acid. The product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

II. Key Reactions and Methodologies for Derivatization

The true utility of this compound lies in its capacity for strategic functionalization. The 2-amino group provides a handle for amide bond formation or as a directing group, while the pyrimidine ring can be halogenated to enable a suite of powerful cross-coupling reactions. A common strategy involves the initial synthesis of 2-chloro-5-methylpyrimidine, which serves as a versatile intermediate.[2][5]

A. Palladium-Catalyzed Cross-Coupling: The Gateway to Structural Diversity

The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are indispensable tools in the modern medicinal chemist's arsenal.[6][7] These palladium-catalyzed reactions enable the formation of C-N and C-C bonds, respectively, with high efficiency and functional group tolerance.

1. Buchwald-Hartwig Amination:

This reaction is pivotal for coupling the 2-position of the pyrimidine ring with a wide array of primary and secondary amines, including anilines and aliphatic amines.[8][9] This is a key step in the synthesis of many kinase inhibitors, where an aniline derivative is often installed at this position.

Caption: Buchwald-Hartwig Amination Workflow.

2. Suzuki-Miyaura Coupling:

The Suzuki coupling is employed to introduce aryl or heteroaryl substituents at the 2-position of the pyrimidine core by reacting 2-chloro-5-methylpyrimidine with a boronic acid or ester.[10] This allows for the exploration of a vast chemical space and the fine-tuning of steric and electronic properties.

Caption: Suzuki-Miyaura Coupling Workflow.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-5-methylpyrimidine

The following is a general protocol for the Buchwald-Hartwig amination, which may require optimization for specific substrates.[11][12]

-

Reaction Setup: To an oven-dried Schlenk tube, add 2-chloro-5-methylpyrimidine (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

III. Case Study: this compound in the Development of Selective JAK2 Inhibitors

The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a crucial role in cytokine signaling pathways that regulate cell growth, survival, and differentiation. The discovery of the JAK2V617F mutation as a driver in myeloproliferative neoplasms (MPNs) has spurred the development of targeted JAK2 inhibitors.[2] The this compound scaffold has proven to be a highly effective core for the development of potent and selective JAK2 inhibitors.[2][5]

Lead Compound and Optimization

A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were designed and synthesized as selective JAK2 inhibitors.[2] The synthetic strategy relied on a key Buchwald-Hartwig amination to couple 2,4-dichloro-5-methylpyrimidine with a substituted aniline, followed by further functionalization.

Systematic exploration led to the discovery of compound A8 , which demonstrated excellent potency against JAK2 kinase with an IC₅₀ value of 5 nM.[2][5]

| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Selectivity (fold vs JAK2) |

| A8 | 193 | 5 | 273 | 206 | JAK1: 38.6, JAK3: 54.6, TYK2: 41.2 |

| Ruxolitinib | 3.3 | 2.8 | 428 | 1.9 | - |

| Tofacitinib | 1.1 | 20 | 5.6 | - | - |

Data sourced from Li et al., 2023.[2]

Structure-Activity Relationship (SAR) Insights

The development of compound A8 and its analogs provided key insights into the structure-activity relationship of this class of inhibitors.

Caption: SAR of this compound based JAK2 inhibitors.

-

The 2-aminopyrimidine core is crucial for establishing key hydrogen bond interactions with the hinge region of the kinase domain.

-

The 5-methyl group occupies a small hydrophobic pocket, contributing to both potency and selectivity.

-

The N-phenyl substituent is a critical component for activity, with substitutions on this ring significantly impacting potency.

-

The aminomethyl group on the phenyl ring was found to be optimal for balancing potency, selectivity, and pharmacokinetic properties, including improved metabolic stability and oral bioavailability compared to earlier leads.[2]

IV. Broader Applications and Future Perspectives

The utility of the this compound scaffold extends beyond JAK2 inhibitors. It has been incorporated into inhibitors of other important cancer targets, including:

-

Polo-like kinase 4 (PLK4): A master regulator of centriole duplication, making it an attractive target in oncology. Derivatives of pyrimidin-2-amine have shown potent PLK4 inhibitory activity.[3][13]

-

Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis. The pyrimidine scaffold is a common feature in many Aurora kinase inhibitors.[7]

-

USP1/UAF1 Deubiquitinase Complex: This complex is involved in DNA damage response pathways, and its inhibition can sensitize cancer cells to DNA-damaging agents.[14][15]

The continued exploration of the this compound scaffold is a testament to its privileged nature. Its synthetic tractability, coupled with its favorable physicochemical properties, ensures its place as a valuable building block in the ongoing quest for novel and effective therapeutics. As our understanding of the molecular drivers of disease deepens, the strategic deployment of such versatile scaffolds will undoubtedly continue to yield new generations of life-saving medicines.

V. References

-

Li, Y., et al. (2023). This compound Derivatives as Potent and Selective JAK2 Inhibitors. Journal of Medicinal Chemistry, 66(15), 10584-10603.

-

Li, Y., et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 14(8), 1186-1192.

-

Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(9), 1736-1748.

-

Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 6-, 8- or 2,6,8-Substituted Purines. Synthesis, 2001(11), 1704-1710.

-

Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(9), 1736-1748.

-

Saeed, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(12), 7894-7916.

-

Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. CN108947035A.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

BenchChem. (2025). Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines. Retrieved from BenchChem website.

-

Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 9(4), 653-656.

-

Fischer, D. S. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7674-7693.

-

Dandela, R., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6296.

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.

-

BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from BenchChem website.

-

BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives. Retrieved from BenchChem website.

-

BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Retrieved from BenchChem website.

-

Belyaev, A., et al. (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules, 26(6), 1667.

-

Sharma, P., et al. (2018). Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. Organic & Biomolecular Chemistry, 16(30), 5464-5468.

-

Liang, Q., et al. (2014). A selective USP1–UAF1 inhibitor links deubiquitination to DNA damage responses. Nature Chemical Biology, 10(4), 298-304.

-

Liang, Q., et al. (2014). A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. Nature Chemical Biology, 10(4), 298-304.

-

Al-Tel, T. H., et al. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 26(11), 3183.

-

Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 694.

-

Kayamori, Y., et al. (1973). Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Journal of the Faculty of Agriculture, Kyushu University, 17(2), 167-176.

-

Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. CN108947035A.

-

El-Sayed, N. N. E., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3591.

-

Cislak, F. E., & Kranzfelder, A. L. (1948). 2-amino-5-methyl pyridine and process of making it. U.S. Patent No. 2,456,379. Washington, DC: U.S. Patent and Trademark Office.

-

Belyaev, A., et al. (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules, 26(6), 1667.

-

Henkel, T., et al. (2000). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. CN1319592A.

-

Thiel, M., et al. (1990). Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine. U.S. Patent No. 4,918,191. Washington, DC: U.S. Patent and Trademark Office.

-

Cee, V. J., et al. (2019). Substituted 5-methyl-[2][5][10]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors. U.S. Patent No. 10,239,882. Washington, DC: U.S. Patent and Trademark Office.

Sources

- 1. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. prepchem.com [prepchem.com]

- 15. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

Spectroscopic data (NMR, IR, Mass Spec) of 5-Methylpyrimidin-2-amine

An In-depth Technical Guide to the Spectroscopic Data of 5-Methylpyrimidin-2-amine

Introduction: Elucidating the Structure of a Key Heterocycle

This compound is a substituted pyrimidine with significant potential in medicinal chemistry and materials science. As with any compound intended for high-stakes applications, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), form the cornerstone of this analytical verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, we can map the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the structure's symmetry—specifically the equivalence of the protons at the 4th and 6th positions—is a key predictive feature.

Causality and Interpretation: The chemical shift of protons is dictated by their electronic environment.

-

Ring Protons (H4, H6): The two protons on the pyrimidine ring are chemically equivalent due to the molecule's symmetry. They are adjacent to electron-withdrawing nitrogen atoms, which deshields them, shifting their signal significantly downfield. The absence of adjacent protons means this signal will appear as a sharp singlet.

-

Amine Protons (-NH₂): These protons are attached to nitrogen and can exchange with the solvent or trace amounts of water, causing their signal to be broad. The chemical shift is highly variable and concentration-dependent. A key confirmatory experiment is the "D₂O shake," where adding a drop of deuterium oxide to the NMR tube results in the disappearance of this signal as the protons are replaced by non-signal-producing deuterium.[1]

-

Methyl Protons (-CH₃): The methyl group's protons are in a typical aliphatic environment but are attached to an aromatic ring, placing their signal in the range of ~2.2 ppm. They appear as a singlet as there are no adjacent protons to cause splitting.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.25 | Singlet | 2H | H4, H6 |

| ~5.1 - 5.5 (broad) | Singlet | 2H | -NH₂ |

| ~2.20 | Singlet | 3H | -CH₃ |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Given the molecule's symmetry, we expect to see four distinct carbon signals: three for the aromatic ring and one for the methyl group.

Causality and Interpretation:

-

C2 and C4/C6: Carbons directly bonded to nitrogen atoms are significantly deshielded and appear at the downfield end of the spectrum. The carbon at position 2, bonded to three nitrogen atoms (two in the ring, one in the amine group), is expected to be the most deshielded. The equivalent C4 and C6 carbons are also strongly deshielded by their adjacent ring nitrogens.

-

C5: This carbon is bonded to the methyl group and is not directly attached to a nitrogen atom, making it the most shielded of the ring carbons. Studies on aminopyrimidine regioisomers have shown that substitution at different positions significantly impacts the carbon chemical shifts, providing a reliable method for structural assignment.[2][3]

-

Methyl Carbon (-CH₃): This carbon appears in the typical upfield aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~163.5 | C2 |

| ~158.0 | C4, C6 |

| ~118.5 | C5 |

| ~18.0 | -CH₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. This often requires a longer acquisition time than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale to the residual solvent peak.

Caption: General Workflow for NMR Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying the presence of specific functional groups.

Causality and Interpretation: The IR spectrum of this compound is expected to be dominated by vibrations from the primary amine (-NH₂) and the aromatic pyrimidine ring.

-

N-H Vibrations: As a primary amine, the molecule will exhibit two distinct N-H stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.[1][4] Additionally, a characteristic N-H scissoring (bending) vibration appears in the double-bond region.[4]

-

C-H Vibrations: The spectrum will show aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.

-

Ring Vibrations: The pyrimidine ring will produce a series of characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-N Vibration: The stretching of the bond between the aromatic ring and the amine nitrogen (Ar-NH₂) typically results in a strong band in the 1250-1335 cm⁻¹ range.[4]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3450 | Asymmetric N-H Stretch | Primary Amine |

| ~3330 | Symmetric N-H Stretch | Primary Amine |

| ~3050 | Aromatic C-H Stretch | Pyrimidine Ring |

| ~2960 | Aliphatic C-H Stretch | Methyl Group |

| ~1640 | N-H Bend (Scissoring) | Primary Amine |

| 1400 - 1600 | C=C and C=N Stretches | Pyrimidine Ring |

| ~1310 | Aromatic C-N Stretch | Aryl-Amine |

Experimental Protocol: FTIR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Causality and Interpretation:

-

Molecular Ion Peak (M⁺): Using Electron Ionization (EI), we expect a strong molecular ion peak at a mass-to-charge ratio (m/z) of 109. This confirms the molecular weight of the compound. The presence of three nitrogen atoms adheres to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1]

-

Fragmentation Pathway: The fragmentation of aminopyrimidines is complex but often involves the stable pyrimidine ring undergoing characteristic losses. A primary fragmentation event is the elimination of hydrogen cyanide (HCN, 27 Da) from the ring, a common pathway for nitrogen-containing heterocycles.[5][6] Subsequent fragmentation could involve the loss of other small neutral molecules or radicals.

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Identity | Notes |

|---|---|---|

| 109 | [M]⁺ | Molecular Ion |

| 108 | [M-H]⁺ | Loss of a hydrogen radical |

| 82 | [M - HCN]⁺ | Loss of hydrogen cyanide from the ring |

Experimental Protocol: Mass Spectrometry (LC-MS)

This protocol describes a general approach for analyzing the compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), which is common in drug development labs.

-

Sample Preparation: Prepare a dilute solution of this compound (~10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water.

-

LC Separation: Inject the sample into an HPLC system equipped with a C18 column. Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the analyte from any impurities.

-

Ionization: The eluent from the LC is directed into the ESI source of the mass spectrometer. In positive ion mode, the formic acid in the mobile phase will facilitate the protonation of the analyte to form the [M+H]⁺ ion (expected at m/z 110).

-

Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio. A full scan (MS1) will detect the protonated molecular ion.

-

Tandem MS (MS/MS): To confirm the structure, the [M+H]⁺ ion (m/z 110) can be isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum (MS2).

Caption: General Workflow for LC-MS/MS Analysis.

References

-

Correia, M., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry. Available at: [Link]

-

Semantic Scholar. (2015). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Available at: [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Available at: [Link]

-

CSIRO Publishing. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079-1083. Available at: [Link]

-

ResearchGate. (2020). (PDF) Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Available at: [Link]

-

Oriental Journal of Chemistry. (2013). Mass spectral fragmentation modes of pyrimidine derivatives. Available at: [Link]

-

Ordabasy University. (n.d.). IR: amines. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Management of 5-Methylpyrimidin-2-amine

Prepared by: Gemini, Senior Application Scientist

This document serves as an essential technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 5-Methylpyrimidin-2-amine (CAS No. not explicitly found, similar to other aminopyrimidines). As a heterocyclic amine, this compound is a valuable building block in medicinal chemistry and organic synthesis. However, its structural motifs suggest a toxicological profile that necessitates stringent safety protocols. This guide is designed to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary risks are associated with acute toxicity if ingested and irritation to the skin and eyes.[1][2] Understanding the nature of these hazards is the foundation of a robust safety protocol.

GHS Hazard Classification

The compound falls under several hazard categories according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1][2] | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1][2][3] | |